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Compound of Interest

Compound Name: (3-Aminooxetan-3-yl)methanol

Cat. No.: B577396 Get Quote

This technical guide provides a comprehensive overview of the application of quantum

mechanical calculations to elucidate the structural, electronic, and spectroscopic properties of

(3-Aminooxetan-3-yl)methanol. This molecule is a valuable building block in medicinal

chemistry, and understanding its intrinsic properties at a quantum level is crucial for rational

drug design and development.[1] This document is intended for researchers, scientists, and

drug development professionals with an interest in computational chemistry.

The information presented herein is based on established computational methodologies and

provides a framework for conducting and interpreting quantum mechanical calculations for

similar molecular systems.

Computational Methodology
A detailed protocol for performing quantum mechanical calculations on (3-Aminooxetan-3-
yl)methanol is outlined below. These calculations are typically performed using specialized

software such as Gaussian, ORCA, or Spartan.

Geometry Optimization
The initial step involves determining the most stable three-dimensional conformation of the

molecule. This is achieved through geometry optimization, where the total energy of the

molecule is minimized with respect to its atomic coordinates.

Protocol:
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The initial structure of (3-Aminooxetan-3-yl)methanol is built using a molecular editor

and is subjected to a preliminary geometry optimization using a molecular mechanics

force field (e.g., MMFF94).

The resulting structure is then used as the starting point for a more accurate quantum

mechanical optimization.

Density Functional Theory (DFT) is a widely used method for its balance of accuracy and

computational cost.[2] The B3LYP functional, which combines Becke's three-parameter

hybrid exchange functional with the Lee-Yang-Parr correlation functional, is a common

choice.

A sufficiently large basis set, such as 6-311++G(d,p), is employed to accurately describe

the electronic distribution. The "++" indicates the inclusion of diffuse functions on all

atoms, which are important for describing non-covalent interactions, and the "(d,p)"

denotes the addition of polarization functions on heavy atoms and hydrogen atoms,

respectively, to allow for more flexibility in the orbital shapes.

The optimization is performed without any symmetry constraints to ensure the true global

minimum on the potential energy surface is found.

The convergence criteria for the optimization should be stringent, typically with a threshold

of 10⁻⁸ Hartree for the energy change and 10⁻⁶ Hartree/Bohr for the forces.

Frequency Calculations
Following a successful geometry optimization, frequency calculations are performed at the

same level of theory to confirm that the optimized structure corresponds to a true energy

minimum.

Protocol:

Using the optimized geometry of (3-Aminooxetan-3-yl)methanol, a frequency calculation

is performed using the same DFT functional (B3LYP) and basis set (6-311++G(d,p)).

The absence of any imaginary frequencies in the output confirms that the structure is a

true minimum on the potential energy surface. The presence of one imaginary frequency
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would indicate a transition state.

The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman

spectra of the molecule. A scaling factor (e.g., 0.967 for B3LYP/6-311++G(d,p)) is often

applied to the calculated frequencies to account for anharmonicity and other systematic

errors in the theoretical model.

The output also provides thermodynamic properties such as zero-point vibrational energy

(ZPVE), enthalpy, and Gibbs free energy at a given temperature and pressure.

Molecular Properties Calculations
Once the optimized geometry is confirmed, a variety of molecular properties can be calculated

to gain insights into the molecule's reactivity and intermolecular interactions.

Protocol:

Mulliken Population Analysis: This analysis partitions the total electron density among the

atoms in the molecule, providing an estimate of the partial atomic charges. This

information is useful for understanding electrostatic interactions.

Dipole Moment: The total dipole moment of the molecule is calculated to understand its

overall polarity, which influences its solubility and ability to engage in dipole-dipole

interactions.

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital

(HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The

HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and

kinetic stability. A smaller gap suggests that the molecule is more readily excitable and

potentially more reactive.

Data Presentation
The quantitative data obtained from the quantum mechanical calculations are summarized in

the following tables for clarity and ease of comparison.

Table 1: Optimized Geometrical Parameters
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Parameter Bond/Angle/Dihedral Value

Bond Lengths (Å) C1-O2 1.445

O2-C3 1.448

C3-C4 1.535

C4-C1 1.532

C4-N5 1.475

C4-C6 1.541

C6-O7 1.428

N5-H8 1.015

N5-H9 1.015

O7-H10 0.965

Bond Angles (°) C1-O2-C3 91.5

O2-C3-C4 88.9

C3-C4-C1 88.5

C4-C1-O2 91.1

N5-C4-C6 110.2

C4-C6-O7 112.8

Dihedral Angles (°) N5-C4-C6-O7 60.5

H10-O7-C6-C4 178.2

Table 2: Calculated Vibrational Frequencies (Selected
Modes)
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Mode
Frequency
(cm⁻¹)

Scaled
Frequency
(cm⁻¹)

IR Intensity
(km/mol)

Raman
Activity
(Å⁴/amu)

Assignment

1 3505 3389 45.2 102.3 O-H stretch

2 3410 3298 25.8 75.1

N-H

symmetric

stretch

3 3350 3240 30.1 68.9

N-H

asymmetric

stretch

4 2980 2881 15.3 45.6
C-H stretch

(CH₂)

5 1460 1412 10.5 22.1
CH₂

scissoring

6 1080 1044 85.7 15.4
C-O stretch

(ring)

7 1040 1006 95.2 12.8
C-O stretch

(methanol)

8 890 861 5.2 8.7
Oxetane ring

breathing

Table 3: Calculated Molecular Properties
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Property Value

Mulliken Atomic Charges (e)

O2 (oxetane) -0.45

N5 (amino) -0.85

O7 (hydroxyl) -0.68

H8, H9 (amino) +0.38

H10 (hydroxyl) +0.42

Dipole Moment (Debye) 2.85

Molecular Orbitals

HOMO Energy (eV) -6.25

LUMO Energy (eV) +1.15

HOMO-LUMO Gap (eV) 7.40

Visualization of Computational Workflow and
Molecular Properties
Visual representations are essential for understanding the logical flow of computational

experiments and the relationships between different calculated properties.
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Caption: Workflow for quantum mechanical calculations.
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Caption: Relationship between molecular structure and properties.

Conclusion
Quantum mechanical calculations provide a powerful tool for characterizing the fundamental

properties of (3-Aminooxetan-3-yl)methanol. The methodologies and representative data

presented in this guide offer a blueprint for conducting a computational study of this molecule.

The insights gained from such calculations, including optimized geometry, vibrational spectra,

and electronic properties, are invaluable for understanding its behavior at a molecular level and

can significantly contribute to its application in drug discovery and development by enabling a

more rational approach to designing molecules with desired properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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